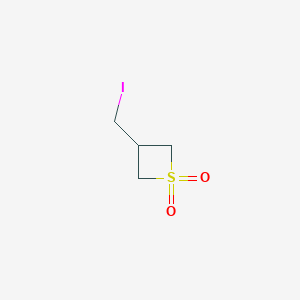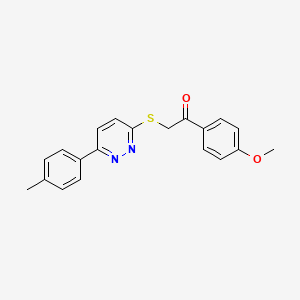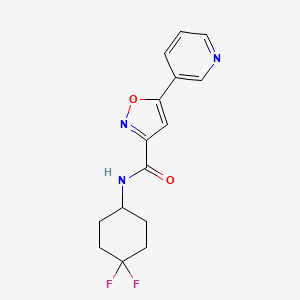
N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in imaging and treating neuroinflammation. This compound belongs to the family of isoxazole carboxamides and is known to have high affinity and selectivity for the translocator protein 18 kDa (TSPO), which is expressed on the outer mitochondrial membrane of activated microglia and astrocytes.
Applications De Recherche Scientifique
Antifungal Activity
N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide and related compounds have shown promising antifungal activity. In a study investigating the antifungal properties of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids against various phytopathogens, it was noted that the presence of specific functional groups, such as carboxamide and carboxylic groups, in positions 3 and 4 of the pyrazole/isoxazolecarboxamide series is crucial for biological activity. These compounds exhibited significant growth inhibition against fungi like Pythium ultimum, Botrytis cinerea, and Magnaporthe grisea, with P. ultimum being particularly sensitive. This highlights the potential of N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide derivatives as effective antifungal agents (Vicentini et al., 2007).
Drug Metabolism and Bioavailability
The compound and its derivatives have been studied for their potential as prodrugs, which can enhance the bioavailability and efficacy of other therapeutic agents. One such derivative, 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, was synthesized and shown to be absorbed intact after oral administration in rats. This compound metabolizes to yield plasma concentrations of an anti-inflammatory agent, indicating its potential as a prodrug to enhance the delivery and efficacy of anti-inflammatory medications (Patterson et al., 1992).
Inhibition of Dihydroorotate Dehydrogenase
Isoxazole derivatives, including those similar to N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, have been researched for their potential as immunosuppressive agents. These compounds, such as leflunomide and its active metabolite, have shown strong inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis, thereby affecting the proliferation of immune cells. This inhibition may provide insights into the therapeutic potential of N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide derivatives in immunosuppression and the treatment of autoimmune diseases (Knecht & Löffler, 1998).
Propriétés
IUPAC Name |
N-(4,4-difluorocyclohexyl)-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2/c16-15(17)5-3-11(4-6-15)19-14(21)12-8-13(22-20-12)10-2-1-7-18-9-10/h1-2,7-9,11H,3-6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYIOWPEPQJTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NOC(=C2)C3=CN=CC=C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2643050.png)

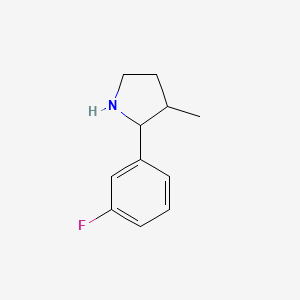

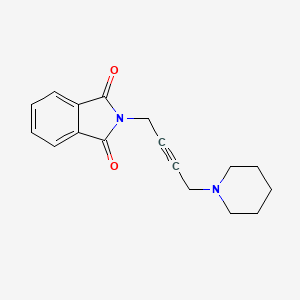
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2643058.png)

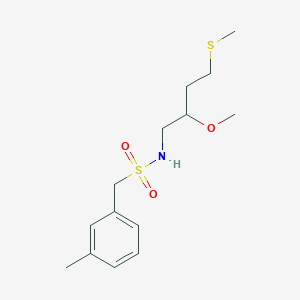
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2643061.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2643063.png)

